molecular formula C11H15NO4S B062739 4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester CAS No. 161940-20-1

4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester

Cat. No.: B062739
CAS No.: 161940-20-1
M. Wt: 257.31 g/mol
InChI Key: XLHBETGJNREXTR-UHFFFAOYSA-N
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Description

4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester is a heterocyclic organic compound with the molecular formula C₁₂H₁₆N₂O₄S and a molecular weight of 284.33 g/mol (CAS: 161940-20-1) . It features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amine group at the 4-position and a methyl ester at the 3-carboxylic acid position (Fig. 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in peptide coupling and heterocyclic scaffold development . Its Boc group enhances stability during synthetic processes, while the methyl ester improves solubility in organic solvents.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-8-6-17-5-7(8)9(13)15-4/h5-6H,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHBETGJNREXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444458
Record name Methyl 4-[(tert-butoxycarbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161940-20-1
Record name Methyl 4-[(tert-butoxycarbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 4-Aminothiophene-3-carboxylate

The intermediate methyl 4-aminothiophene-3-carboxylate (CAS 69363-85-5) is synthesized from methyl 4-oxotetrahydrothiophene-3-carboxylate (CAS 39978-14-8) via oximation and subsequent aromatization.

Procedure :

  • Reagents : Methyl 4-oxotetrahydrothiophene-3-carboxylate, hydroxylamine hydrochloride (NH2_2OH·HCl), methanol.

  • Conditions : Reflux for 1 hour under basic conditions.

  • Workup : Quenching with saturated NaHCO3_3, extraction with ethyl acetate, and solvent evaporation.

  • Yield : 93% (light yellow oil).

  • Key Reaction :

    Methyl 4-oxotetrahydrothiophene-3-carboxylateNH2OH\cdotpHCl, MeOH, refluxMethyl 4-aminothiophene-3-carboxylate\text{Methyl 4-oxotetrahydrothiophene-3-carboxylate} \xrightarrow{\text{NH}_2\text{OH·HCl, MeOH, reflux}} \text{Methyl 4-aminothiophene-3-carboxylate}

    The reaction proceeds through oxime formation, followed by dehydration and aromatization to yield the aminothiophene core.

Boc Protection of the Amino Group

The Boc group is introduced to the amine using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.

Typical Protocol :

  • Reagents : Methyl 4-aminothiophene-3-carboxylate, Boc anhydride, base (e.g., triethylamine or DMAP), solvent (e.g., THF or DCM).

  • Conditions : Room temperature, 12–24 hours.

  • Yield : >90% (reported in analogous syntheses).

  • Key Reaction :

    Methyl 4-aminothiophene-3-carboxylate(Boc)2O, base4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester\text{Methyl 4-aminothiophene-3-carboxylate} \xrightarrow{\text{(Boc)}_2\text{O, base}} \text{4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester}

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages
Amination + Boc ProtectionMethyl 4-oxotetrahydrothiophene-3-carboxylateOximation, Boc protection83–90%High selectivity, minimal byproducts
Direct Esterification4-tert-Boc-aminothiophene-3-carboxylic acidAcid-catalyzed esterification>95%Scalable, simple conditions

Critical Reaction Parameters

Solvent and Temperature

  • Oximation : Methanol as solvent enables simultaneous reaction and intermediate solubility.

  • Boc Protection : Polar aprotic solvents (e.g., THF) enhance reagent compatibility.

Challenges and Optimization

  • Aromatization Control : Over-dehydration during oximation may lead to side products; precise temperature control is essential.

  • Boc Group Stability : Acidic conditions post-protection must be avoided to prevent deprotection.

Industrial-Scale Considerations

  • Cost Efficiency : The two-step method is preferred for bulk synthesis due to high yields and commercial availability of starting materials.

  • Purification : Chromatography or recrystallization ensures >99% purity, as required for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antitubulin agent, affecting cell cycle phases.

    Medicine: Explored for its potential therapeutic properties, including anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may affect the cell cycle by causing accumulation in the G2/M phase, leading to cell cycle arrest and potential anticancer effects . The exact molecular targets and pathways are still under investigation, but its effects on tubulin dynamics are of particular interest .

Comparison with Similar Compounds

2-(4-Ethoxy-benzoylamino)-4-(4-ethoxy-phenyl)-thiophene-3-carboxylic Acid Methyl Ester

Molecular Formula: C₂₃H₂₃NO₅S Molecular Weight: 425.50 g/mol (CAS: 445001-85-4)

  • Structural Differences : Replaces the Boc-protected amine with ethoxybenzoyl and ethoxyphenyl groups.
  • Unlike the Boc group, ethoxy lacks amine-protecting utility, limiting its use in stepwise synthesis.

(R)-{[(tert-Butoxy)carbonyl]amino}(thiophen-3-yl)acetic Acid

Molecular Formula: C₁₁H₁₅NO₄S Molecular Weight: 265.31 g/mol (CAS: 33130-97-1)

  • Structural Differences : Features an acetic acid backbone instead of a methyl ester, with a Boc-protected amine on the thiophene ring.
  • Functional Impact : The carboxylic acid group enhances polarity, making it suitable for aqueous-phase reactions, whereas the methyl ester in the target compound favors organic-phase reactivity.

Piperidine and Non-Thiophene Heterocycles

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol (CAS: 652971-20-5)

  • Structural Differences : Replaces the thiophene ring with a piperidine scaffold.
  • Functional Impact : The piperidine ring introduces basicity and conformational flexibility, critical for targeting neurological receptors. The Boc group serves a similar protective role but in a saturated heterocycle context.

Fatty Acid Methyl Esters

Hexadecanoic Acid Methyl Ester (Palmitic Acid Methyl Ester)

Molecular Formula : C₁₇H₃₄O₂
Molecular Weight : 270.45 g/mol

  • Structural Differences : A linear fatty acid ester without heterocyclic or Boc-protected groups.
  • Functional Impact : Used in lipid metabolism studies and biodiesel production, contrasting with the target compound’s role in drug synthesis.

9-Octadecenoic Acid Methyl Ester (Oleic Acid Methyl Ester)

Molecular Formula : C₁₉H₃₆O₂
Molecular Weight : 296.49 g/mol

  • Structural Differences : Contains a cis-double bond, increasing fluidity and reactivity in oxidation reactions.
  • Functional Impact : Primarily employed in industrial lubricants and biofuels, highlighting divergent applications compared to the Boc-thiophene derivative.

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester C₁₂H₁₆N₂O₄S 284.33 Boc-amine, methyl ester, thiophene Pharmaceutical intermediates
2-(4-Ethoxy-benzoylamino)-4-(4-ethoxy-phenyl)-thiophene-3-carboxylic acid methyl ester C₂₃H₂₃NO₅S 425.50 Ethoxybenzoyl, ethoxyphenyl Medicinal chemistry lead compound
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc-amine, piperidine Neurological drug synthesis
Hexadecanoic acid methyl ester C₁₇H₃₄O₂ 270.45 Linear fatty acid, methyl ester Lipid research, biofuels

Biological Activity

4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester, also known as Methyl 4-Boc-aminothiophene-3-carboxylate, is an organic compound with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of approximately 257.31 g/mol. This compound is characterized by its thiophene ring structure and is primarily utilized as a building block in organic synthesis, particularly in the creation of more complex thiophene-containing molecules that may exhibit various biological activities.

Chemical Structure and Properties

The structure of this compound includes:

  • A thiophene ring with a sulfur atom.
  • A carboxylic acid ester group at the 3rd position.
  • A tert-butoxycarbonyl (Boc) protected amino group at the 4th position.
PropertyValue
Molecular FormulaC₁₁H₁₅NO₄S
Molecular Weight257.31 g/mol
Density1.250 ± 0.06 g/cm³ (predicted)
Boiling Point316.2 ± 27.0 °C (predicted)
pKa13.09 ± 0.70 (predicted)
Storage Conditions2-8 °C, protect from light

Research indicates that while this compound does not exhibit specific biological mechanisms on its own, it serves as a precursor for compounds that may interact with various biological targets. For example, similar thiophene derivatives have shown potential as inhibitors for enzymes such as β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases like Alzheimer's disease .

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have demonstrated that certain derivatives of thiophene compounds can protect astrocyte cells from amyloid beta peptide (Aβ) toxicity, suggesting potential applications in neuroprotection . The compound showed an increase in cell viability when co-treated with Aβ, indicating its protective role against neurotoxicity.
  • Antimycobacterial Activity : Research into related thiophene compounds has highlighted their potential against Mycobacterium tuberculosis. Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) below 1 μg/mL, demonstrating significant antimycobacterial activity . Such findings suggest that modifications to the thiophene structure could yield potent therapeutic agents.
  • Cytotoxicity Studies : In studies assessing cytotoxicity against mammalian cells, certain thiophene derivatives have shown low toxicity profiles, with IC50 values indicating minimal adverse effects on cell growth . This characteristic is crucial for developing safe therapeutic agents.

Q & A

Q. What analytical challenges arise when characterizing degradation products of this compound?

  • Methodology : Hydrolysis of the methyl ester or Boc group generates carboxylic acids or tert-butanol derivatives, detectable via GC-MS. For example, methyl ester hydrolysis produces 4-tert-butoxycarbonylaminothiophene-3-carboxylic acid, identifiable by a shifted 1H NMR^1 \text{H NMR} peak (δ 12–13 ppm for –COOH). Use reverse-phase HPLC with a C18 column to resolve degradation products .

Q. How can contradictions in spectral data between synthetic batches be resolved?

  • Methodology : Batch-to-batch variability in 1H NMR^1 \text{H NMR} (e.g., residual solvent peaks) or HPLC retention times may arise from incomplete purification. Repurify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethyl acetate/hexane). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Experimental Design Considerations

Q. What solvent systems optimize solubility for reactions involving this compound?

  • Methodology : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. For reactions requiring anhydrous conditions, pre-dry solvents over molecular sieves. Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .

Q. How can the Boc group be selectively removed without affecting the methyl ester?

  • Methodology : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours at 0°C. The methyl ester remains intact under these conditions, as demonstrated in analogous tert-butyl ester deprotections .

Data Contradiction Analysis

Q. Why might GC-MS spectra show unexpected peaks when analyzing this compound?

  • Resolution : Thermal lability of the Boc group during GC-MS analysis can generate tert-butanol (observed at m/z 59) or isobutylene (m/z 56). Use milder ionization methods (e.g., ESI-MS) or derivatize the compound (e.g., silylation) to stabilize it for GC-MS .

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